4,4'-(7-Phenylpyrido[3,4-d]pyridazine-1,4-diyl)dimorpholine
Overview
Description
4,4’-(7-Phenylpyrido[3,4-d]pyridazine-1,4-diyl)dimorpholine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyridazine ring fused with a pyridine ring, and it is substituted with a phenyl group and two morpholine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(7-Phenylpyrido[3,4-d]pyridazine-1,4-diyl)dimorpholine typically involves multi-step organic reactions. One common method is the Stille cross-coupling reaction, which involves the coupling of a dibromo-pyridazine derivative with an organotin compound . The reaction conditions often include the use of a palladium catalyst, such as Pd(PPh3)4, in the presence of a base like triethylamine, and the reaction is carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-(7-Phenylpyrido[3,4-d]pyridazine-1,4-diyl)dimorpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like sodium azide in DMF (dimethylformamide).
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the morpholine groups.
Scientific Research Applications
4,4’-(7-Phenylpyrido[3,4-d]pyridazine-1,4-diyl)dimorpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 4,4’-(7-Phenylpyrido[3,4-d]pyridazine-1,4-diyl)dimorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.
Comparison with Similar Compounds
Similar Compounds
4,4’-(1,2,5-Thiadiazolo[3,4-d]pyridazine-4,7-diyl)dimorpholine: Similar structure but contains a thiadiazole ring instead of a phenyl group.
Pyridazinone derivatives: Compounds with a pyridazine ring and various substituents, known for their broad spectrum of biological activities.
Uniqueness
4,4’-(7-Phenylpyrido[3,4-d]pyridazine-1,4-diyl)dimorpholine is unique due to its combination of a pyridazine ring with a phenyl group and morpholine groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-(1-morpholin-4-yl-7-phenylpyrido[3,4-d]pyridazin-4-yl)morpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c1-2-4-16(5-3-1)19-14-17-18(15-22-19)21(26-8-12-28-13-9-26)24-23-20(17)25-6-10-27-11-7-25/h1-5,14-15H,6-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWMMTLSFUWGGTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C3=CN=C(C=C32)C4=CC=CC=C4)N5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192738 | |
Record name | 1,4-Dimorpholino-7-phenylpyrido(3,4-d)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39632-88-7 | |
Record name | 1,4-Dimorpholino-7-phenylpyrido(3,4-d)pyridazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039632887 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC309704 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=309704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-Dimorpholino-7-phenylpyrido(3,4-d)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60192738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-DIMORPHOLINO-7-PHENYLPYRIDO(3,4-D)PYRIDAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R0KB07W762 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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